molecular formula C9H9ClN2O3 B8780210 Methyl 3-(p-chloro-benzoyl)-carbazate

Methyl 3-(p-chloro-benzoyl)-carbazate

Cat. No.: B8780210
M. Wt: 228.63 g/mol
InChI Key: LDCKPZZMYQKEJF-UHFFFAOYSA-N
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Description

Methyl 3-(p-chloro-benzoyl)-carbazate is a carbazate derivative featuring a p-chloro-benzoyl substituent. Carbazates, characterized by the hydrazinecarboxylate functional group (NH₂NHCOOR), are versatile intermediates in organic synthesis and pharmaceuticals. The p-chloro-benzoyl group introduces electron-withdrawing effects, likely enhancing stability and influencing intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

methyl N-[(4-chlorobenzoyl)amino]carbamate

InChI

InChI=1S/C9H9ClN2O3/c1-15-9(14)12-11-8(13)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,13)(H,12,14)

InChI Key

LDCKPZZMYQKEJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Carbazate Derivatives

Structural and Crystallographic Features

Carbazate derivatives exhibit diverse hydrogen bonding patterns and crystal packing arrangements depending on their substituents:

(E)-Methyl 3-(3,5-dibromo-2-hydroxy-benzylidene)carbazate
  • Substituent : 3,5-dibromo-2-hydroxy-benzylidene.
  • Hydrogen Bonding : Intramolecular O–H⋯N and intermolecular N–H⋯O/C–H⋯O bonds form chains along the [010] direction. C–H⋯π interactions further stabilize the crystal lattice .
  • Molecular Weight : 369.99 g/mol.
Methyl Carbazate (Parent Compound)
  • Substituent: None (NH₂NHCOOCH₃).
  • Hydrogen Bonding : In methyl carbazate hydrochloride hydrate, C=O bonds interact with NH₃⁺ hydrogens, which are also H-bonded to water molecules .
  • Molecular Weight : 90.08 g/mol .
Ethyl Carbazate Arsenic Acid Salt
  • Substituent : Arsenic acid counterion.
  • Hydrogen Bonding : Linear and stronger H-bonding compared to methyl carbazate derivatives due to ionic interactions .
Methyl 3-(p-chloro-benzoyl)-carbazate (Hypothetical)
  • Substituent : p-chloro-benzoyl.
  • Expected Features : Similar to benzylidene carbazates, N–H⋯O and C–H⋯O bonds are anticipated. The chloro group may enhance dipole interactions and lattice stability.
Pharmaceuticals
  • Benzylidene Carbazates : Serve as intermediates for Schiff base metal complexes, which model enzyme active sites .
  • Methyl Carbazate : Used in synthesizing antifungal agents (e.g., pyrido-triazines) .
Agrochemicals
  • Bifenazate : A pesticide with a carbazate moiety (isopropyl 3-(4-methoxybiphenyl-3-yl)carbazate) .
Material Science
  • Crystal Engineering : Substituted carbazates are studied for their predictable H-bonding networks, useful in designing supramolecular structures .

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Hydrogen Bonding Patterns Application References
This compound p-chloro-benzoyl ~229.6 (calculated) Expected N–H⋯O, C–H⋯O Pharmaceuticals (hypothetical)
(E)-Methyl 3-(3,5-dibromo-2-hydroxy-benzylidene)carbazate 3,5-dibromo-2-hydroxy-benzylidene 369.99 O–H⋯N, N–H⋯O, C–H⋯O, C–H⋯π Crystal engineering
Methyl Carbazate None 90.08 C=O⋯NH₃⁺, H-bonding with water Synthetic intermediate
Ethyl Carbazate Arsenic Acid Salt Arsenic acid counterion Linear H-bonding Structural studies
Bifenazate 4-methoxybiphenyl-3-yl Not specified Pesticide

Research Findings and Implications

  • Hydrogen Bonding : Electron-withdrawing substituents (e.g., Cl, Br) enhance intermolecular interactions, improving thermal stability and crystallinity .
  • Biological Activity : Chloro and bromo substituents may increase bioactivity, as seen in antifungal and pesticidal carbazates .
  • Synthetic Flexibility : Carbazates’ reactivity allows functionalization for tailored applications, from drug design to materials science .

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